molecular formula C7H12O3 B1367224 2-(2-Hydroxycyclopentyl)acetic acid

2-(2-Hydroxycyclopentyl)acetic acid

Cat. No. B1367224
M. Wt: 144.17 g/mol
InChI Key: WWGSGBFRODAXAP-UHFFFAOYSA-N
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Patent
US04792550

Procedure details

In an atmosphere of argon, to a solution of LDA (lithium diisopropylamide) prepared with a solution of diisopropylamine (60 ml) in anhydrous tetrahydrofuran (500 ml) and a 1.45M solution of butyl lithium in n-hexane (297 ml), a solution of cyclopentylacetic acid (25 g) in anhydrous toluene (100 ml) was dropped. The solution was stirred for 30 min. at room temperature and for 1 hr at 45° C. With blowing of air dried through phosphorus pentaoxide, the solution was stirred for 16 hrs. After reaction, the supernatant separated by decantation was diluted with water. The diluted solution was washed with diethyl ether, adjusted pH 2 with 6N hydrochloric acid and then extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and then concentrated under reduced pressure. The residue was purified by recrystallization to give the title compound (17.1 g) having the following physical data:
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
297 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.[CH:21]1([CH2:26][C:27]([OH:29])=[O:28])[CH2:25][CH2:24][CH2:23][CH2:22]1.[O:30]1CCCC1>CCCCCC.C1(C)C=CC=CC=1>[OH:30][CH:22]1[CH2:23][CH2:24][CH2:25][CH:21]1[CH2:26][C:27]([OH:29])=[O:28] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCC1)CC(=O)O
Name
Quantity
297 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min. at room temperature and for 1 hr at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried through phosphorus pentaoxide
STIRRING
Type
STIRRING
Details
the solution was stirred for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
the supernatant separated by decantation
ADDITION
Type
ADDITION
Details
was diluted with water
WASH
Type
WASH
Details
The diluted solution was washed with diethyl ether, adjusted pH 2 with 6N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by recrystallization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1C(CCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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